Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC17391513
Molecular Formula: C19H25N3O4
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25N3O4 |
|---|---|
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | tert-butyl 2-(3-acetylphenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
| Standard InChI | InChI=1S/C19H25N3O4/c1-13(23)14-6-5-7-15(10-14)22-12-16-11-20(8-9-21(16)17(22)24)18(25)26-19(2,3)4/h5-7,10,16H,8-9,11-12H2,1-4H3 |
| Standard InChI Key | MIMIBEFMVNDQGR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)N2CC3CN(CCN3C2=O)C(=O)OC(C)(C)C |
Introduction
Chemical Identification and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, tert-butyl 2-(3-acetylphenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate, reflects its intricate architecture . Its molecular formula, C₁₉H₂₅N₃O₄, corresponds to a molecular weight of 359.4 g/mol . The structure combines a hexahydroimidazopyrazine core with a 3-acetylphenyl substituent at position 2 and a tert-butyl ester at position 7 (Fig. 1).
Table 1: Key Identifiers and Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1002339-10-7 | |
| PubChem CID | 68709197 | |
| Molecular Formula | C₁₉H₂₅N₃O₄ | |
| Exact Mass | 359.1845 Da | |
| XLogP3 | 1.5 | |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Structural Elucidation
Spectroscopic Characterization
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for confirming its structure. The tert-butyl group’s singlet at δ 1.4 ppm in the ¹H NMR spectrum and the carbonyl signals (C=O) near 170 ppm in the ¹³C NMR spectrum would be diagnostic . The acetyl group’s ketone (δ ~200 ppm) and aromatic protons (δ 7.4–8.1 ppm) further aid in structural assignment .
Physicochemical and Computational Properties
Lipophilicity and Solubility
The compound’s XLogP3 value of 1.5 suggests moderate lipophilicity, favorable for membrane permeability in drug discovery . Its rotatable bond count (4) and topological polar surface area (TPSA) of 75.6 Ų indicate balanced solubility and bioavailability potential .
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 359.4 g/mol | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 4 | |
| Topological Polar SA | 75.6 Ų |
Hypothetical Biological Activities and Applications
Druglikeness and ADMET Profiling
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